(R)-isoconazole
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Overview
Description
(R)-isoconazole is a 1-{2-[(2,6-dichlorobenzyl)oxy]-2-(2,4-dichlorophenyl)ethyl}imidazole that is the (R)-enantiomer of isoconazole. It is a conjugate base of a this compound(1+). It is an enantiomer of a (S)-isoconazole.
Scientific Research Applications
Stereoselective Pharmacokinetics and Tissue Distribution
A study by Zhu et al. (2022) developed an effective high-performance liquid chromatography-electrospray ionization coupled with tandem mass spectrometry (HPLC-ESI-MS/MS) method to analyze the stereoselective pharmacokinetics and tissue distribution of isoconazole enantiomers in rats. This research demonstrated that S-(-)-isoconazole concentrations were consistently higher than R-(+)-isoconazole in plasma, with significant tissue distribution in the liver, kidney, lung, spleen, and small intestine, highlighting the importance of enantioselective differences in medical applications (Zhu et al., 2022).
Antifungal Activities and Combination Therapies
Veraldi and Bortoluzzi (2022) discussed the use of isoconazole in combination with topical corticosteroids for treating inflammatory superficial mycoses of the skin. They found that the combination was superior to isoconazole alone in terms of reducing erythema and itching, indicating the potential benefits of such combinations in dermatologic treatments (Veraldi & Bortoluzzi, 2022).
Penetration and Storage in Skin Tissues
Lademann et al. (2012) investigated the penetration and storage of Isoconazole nitrate in the stratum corneum and hair follicles. Their findings revealed that Isoconazole nitrate could be detected in these skin layers even one week after the application had ended, suggesting its long-term effectiveness for topical applications (Lademann et al., 2012).
Enantioselective Transformation and Degradation
Research by Li et al. (2012) on the enantioselective transformation and degradation of fenbuconazole, a similar triazole fungicide, in soils under aerobic and anaerobic conditions, can provide insights into the environmental behavior of isoconazole's chiral forms. They found significant stereoselective degradation, which has implications for understanding the environmental fate of such compounds (Li et al., 2012).
Properties
CAS No. |
322764-97-6 |
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Molecular Formula |
C18H14Cl4N2O |
Molecular Weight |
416.1 g/mol |
IUPAC Name |
1-[(2R)-2-(2,4-dichlorophenyl)-2-[(2,6-dichlorophenyl)methoxy]ethyl]imidazole |
InChI |
InChI=1S/C18H14Cl4N2O/c19-12-4-5-13(17(22)8-12)18(9-24-7-6-23-11-24)25-10-14-15(20)2-1-3-16(14)21/h1-8,11,18H,9-10H2/t18-/m0/s1 |
InChI Key |
MPIPASJGOJYODL-SFHVURJKSA-N |
Isomeric SMILES |
C1=CC(=C(C(=C1)Cl)CO[C@@H](CN2C=CN=C2)C3=C(C=C(C=C3)Cl)Cl)Cl |
SMILES |
C1=CC(=C(C(=C1)Cl)COC(CN2C=CN=C2)C3=C(C=C(C=C3)Cl)Cl)Cl |
Canonical SMILES |
C1=CC(=C(C(=C1)Cl)COC(CN2C=CN=C2)C3=C(C=C(C=C3)Cl)Cl)Cl |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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